Biochemical Potency Differentiation: KDM2B-IN-2 vs. KDM2B-IN-1 in TR-FRET Assays
KDM2B-IN-2 demonstrates a TR-FRET IC50 of 0.021 µM (21 nM) against KDM2B . In contrast, KDM2B-IN-1 (example 32 from WO2016112251A1) reports an IC50 of 0.016 nM against the same target , representing an approximately 1,300-fold difference in biochemical potency. This substantial potency differential between structurally related analogs from the same patent series necessitates distinct experimental concentration ranges and may translate to divergent cellular efficacy profiles.
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.021 µM (21 nM) |
| Comparator Or Baseline | KDM2B-IN-1: 0.016 nM |
| Quantified Difference | ~1,300-fold lower potency than KDM2B-IN-1 |
| Conditions | KDM2B TR-FRET assay; recombinant KDM2B enzyme |
Why This Matters
Researchers must select the appropriate tool compound based on required potency window—KDM2B-IN-1 for sub-nanomolar sensitivity applications, KDM2B-IN-2 for nanomolar-range dose-response studies with potentially reduced risk of off-target saturation at higher concentrations.
